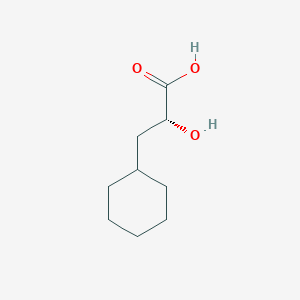

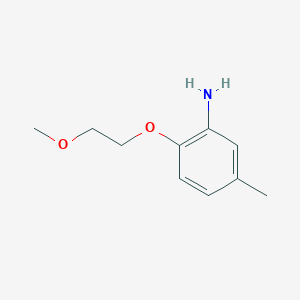

![molecular formula C7H8N4 B3106113 (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1566552-84-8](/img/structure/B3106113.png)

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

Vue d'ensemble

Description

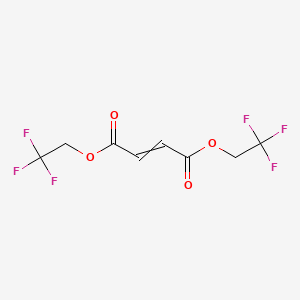

“(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine” is a chemical compound with the CAS Number: 2102412-95-1 . It has a molecular weight of 221.09 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been described in various studies . For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions, leading to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Applications De Recherche Scientifique

Optical Properties and Technological Application

A series of new imidazo[1,5-a]pyridines displayed tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects due to their varying coordination motifs. These properties suggest their potential technological applications, particularly in areas requiring precise optical characteristics (Volpi et al., 2017).

Synthetic Advancements

Innovative synthetic methods for imidazo[1,5-a]pyridine derivatives have been developed, starting from different precursors. These advancements facilitate the large-scale synthesis of such compounds, which could be beneficial for further research and development in various scientific fields (Mihorianu et al., 2010).

Methodological Development in Synthesis

A novel method has been devised for the synthesis of imidazo and triazolopyridines, showcasing efficient, versatile, and room-temperature reactions. This methodological innovation underscores the chemical flexibility and utility of imidazo[4,5-b]pyridin-7-yl)methanamine derivatives in synthesizing complex heterocyclic structures (Ramesha et al., 2016).

Antimicrobial Applications

Research into mannich bases derived from imidazo[1,2-a]pyridines has demonstrated considerable antimicrobial activity against a range of pathogens. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Desai et al., 2012).

Tubulin Polymerization Inhibition

Novel conjugates based on imidazo[4,5-b]pyridine have shown significant activity against human cancer cell lines by inhibiting tubulin polymerization. This suggests their potential as therapeutic agents in cancer treatment, especially against tumors resistant to conventional chemotherapies (Mullagiri et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine are the IKK-ɛ and TBK1 proteins . These proteins play a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

The compound interacts with its targets, IKK-ɛ and TBK1, and modulates their activity. This modulation results in the activation of NF-kappaB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The activation of NF-kappaB by this compound influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in inflammation, immunity, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4702±300 °C, a density of 1368±006 g/cm3, and a pKa of 709±040 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the modulation of various cellular processes. For instance, it can inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro . This can lead to changes in cell proliferation, survival, and metabolism .

Safety and Hazards

Orientations Futures

Imidazopyridines have shown potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-7-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPGVAWPFTMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1CN)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

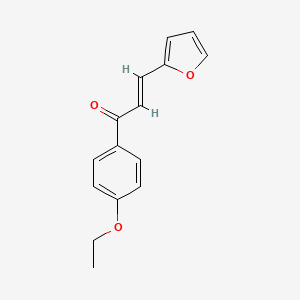

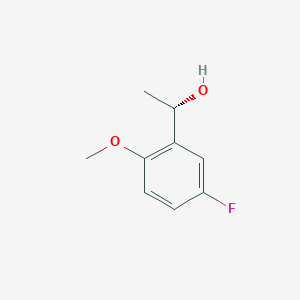

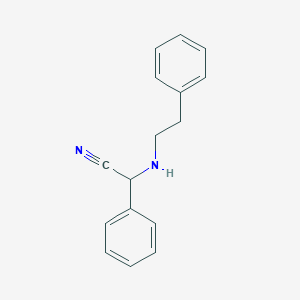

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)